

# A Comprehensive Technical Guide to N-Alloc-L-valyl-L-alanine

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## Compound of Interest

Compound Name: Alloc-Val-Ala-OH

Cat. No.: B1380898

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This technical guide provides an in-depth overview of N-Alloc-L-valyl-L-alanine, a protected dipeptide with significant applications in synthetic peptide chemistry and drug discovery. While a specific CAS number for this compound is not readily available in public databases, this document consolidates essential information regarding its synthesis, characterization, and potential utility based on the well-established chemistry of its constituent components.

## Introduction

N-Alloc-L-valyl-L-alanine is a dipeptide composed of the amino acids L-valine and L-alanine. The N-terminus of the valine residue is protected by an allyloxycarbonyl (Alloc) group. This protecting group is of significant interest in solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its unique deprotection conditions.<sup>[1][2]</sup> The Alloc group is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, meaning it can be selectively removed without affecting these other groups.<sup>[2][3]</sup> This orthogonality is crucial for the synthesis of complex, cyclic, or modified peptides.<sup>[1][4]</sup>

## Chemical and Physical Properties

Quantitative data for N-Alloc-L-valyl-L-alanine and its constituent parts are summarized in the table below. The properties for the target compound are estimated based on known data for similar N-Alloc protected peptides.

Property	N-Alloc-L-valyl-L-alanine	N-Alloc-L-valine	L-valyl-L-alanine	L-Valine	L-Alanine
Molecular Formula	C <sub>14</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub>	C <sub>9</sub> H <sub>15</sub> NO <sub>4</sub>	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	300.35 g/mol	201.22 g/mol	188.22 g/mol [5]	117.15 g/mol	89.09 g/mol
Appearance	White to off-white solid (predicted)	White solid	White to light yellow powder	White crystalline powder	White crystalline powder
Solubility	Soluble in organic solvents (e.g., DMF, DCM) (predicted)	Soluble in organic solvents	Soluble in water	Soluble in water	Soluble in water
CAS Number	Not readily available	115491-96-8	27493-61-4	72-18-4	56-41-7

## Synthesis and Experimental Protocols

The synthesis of N-Alloc-L-valyl-L-alanine can be achieved through a two-step process: N-terminal protection of L-valine followed by coupling to L-alanine.

Protocol:

- **Dissolution:** Dissolve L-valine in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, for instance, sodium hydroxide or triethylamine, to deprotonate the amino group of L-valine.
- **Protection:** Cool the solution in an ice bath and add allyl chloroformate (Alloc-Cl) dropwise while stirring vigorously. The reaction introduces the Alloc protecting group onto the nitrogen

atom of L-valine.

- **Work-up:** After the reaction is complete, acidify the mixture and extract the N-Alloc-L-valine into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol:

- **Activation:** Dissolve N-Alloc-L-valine in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C and add a coupling reagent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).<sup>[6][7]</sup>
- **Coupling:** In a separate flask, dissolve L-alanine methyl ester hydrochloride in the same solvent and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt. Add this solution to the pre-activated N-Alloc-L-valine solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up and Purification:** Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, dilute base, and brine. Dry the organic phase, concentrate it, and purify the resulting N-Alloc-L-valyl-L-alanine methyl ester by column chromatography.
- **Saponification (optional):** If the free acid form is desired, the methyl ester can be hydrolyzed using a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic work-up.

## Analytical Characterization

The successful synthesis of N-Alloc-L-valyl-L-alanine can be confirmed using standard analytical techniques. The expected data are summarized below.

Analytical Method	Expected Results for N-Alloc-L-valyl-L-alanine
$^1\text{H}$ NMR	Characteristic peaks for the Alloc group ( $\delta$ ~5.9 ppm, m, 1H; $\delta$ ~5.2-5.3 ppm, m, 2H; $\delta$ ~4.5 ppm, d, 2H), valine side chain (isopropyl group), alanine side chain (methyl group), and peptide backbone protons.
$^{13}\text{C}$ NMR	Resonances corresponding to the carbonyls of the Alloc group and peptide bonds, the olefinic carbons of the allyl group, and the aliphatic carbons of the valine and alanine residues.
Mass Spectrometry (ESI-MS)	Expected m/z values for $[\text{M}+\text{H}]^+$ (301.17), $[\text{M}+\text{Na}]^+$ (323.15), and $[\text{M}+\text{K}]^+$ (339.12).
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching (urethane and amide), and C=C stretching of the allyl group.

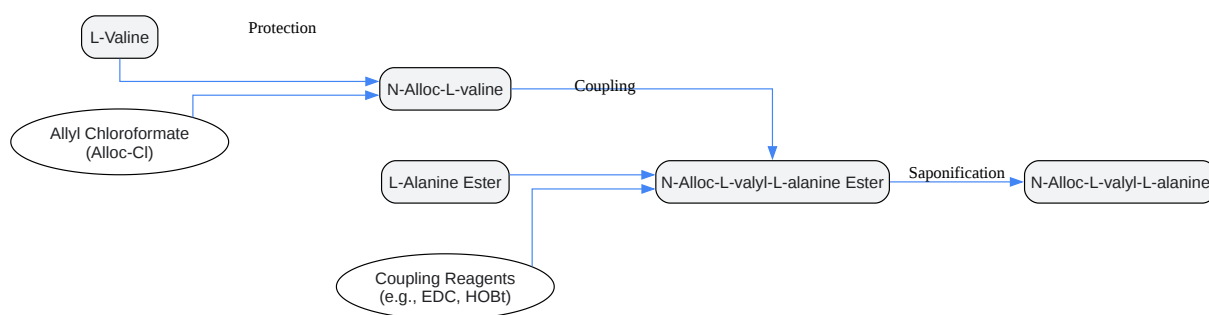
## Biological Context and Applications

The dipeptide L-valyl-L-alanine has been studied for its physicochemical properties, including its interaction with organic vapors.[8] As a building block, N-Alloc-L-valyl-L-alanine is primarily of interest in the chemical synthesis of more complex peptides. The Alloc protecting group provides an orthogonal strategy in peptide synthesis, which is particularly valuable for:

- **Synthesis of Cyclic Peptides:** The Alloc group can protect a side chain amine (e.g., in lysine) or the N-terminus while the peptide is elongated using Fmoc or Boc chemistry. Selective deprotection of the Alloc group then allows for on-resin cyclization.[4]
- **Synthesis of Branched or Modified Peptides:** The orthogonality of the Alloc group enables the selective deprotection and subsequent modification of specific sites within a peptide sequence.[3]
- **Segment Condensation:** Protected peptide fragments can be synthesized and then coupled together to create larger proteins. The Alloc group can be used to protect the N-terminus of

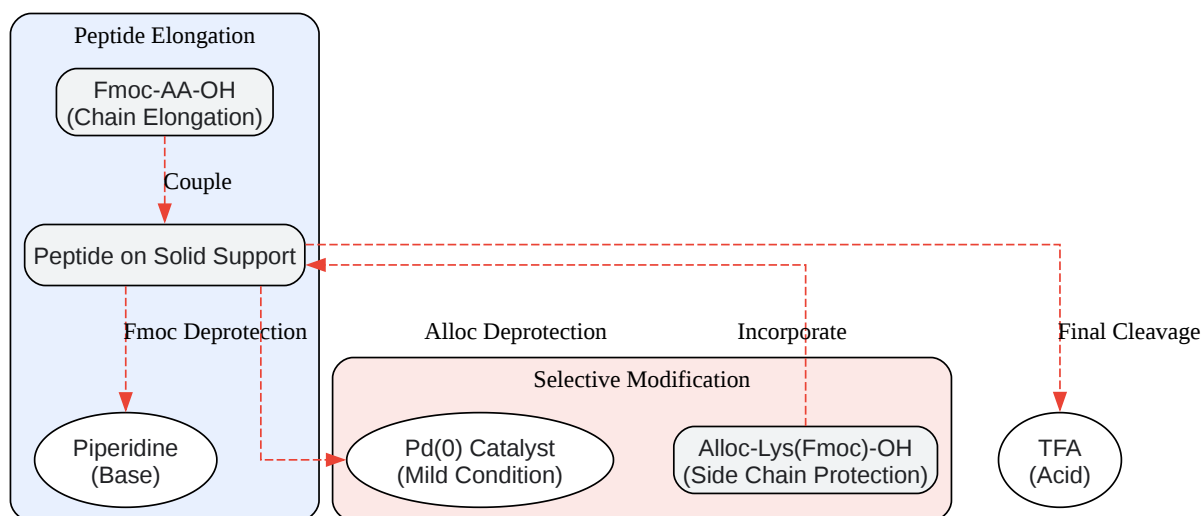
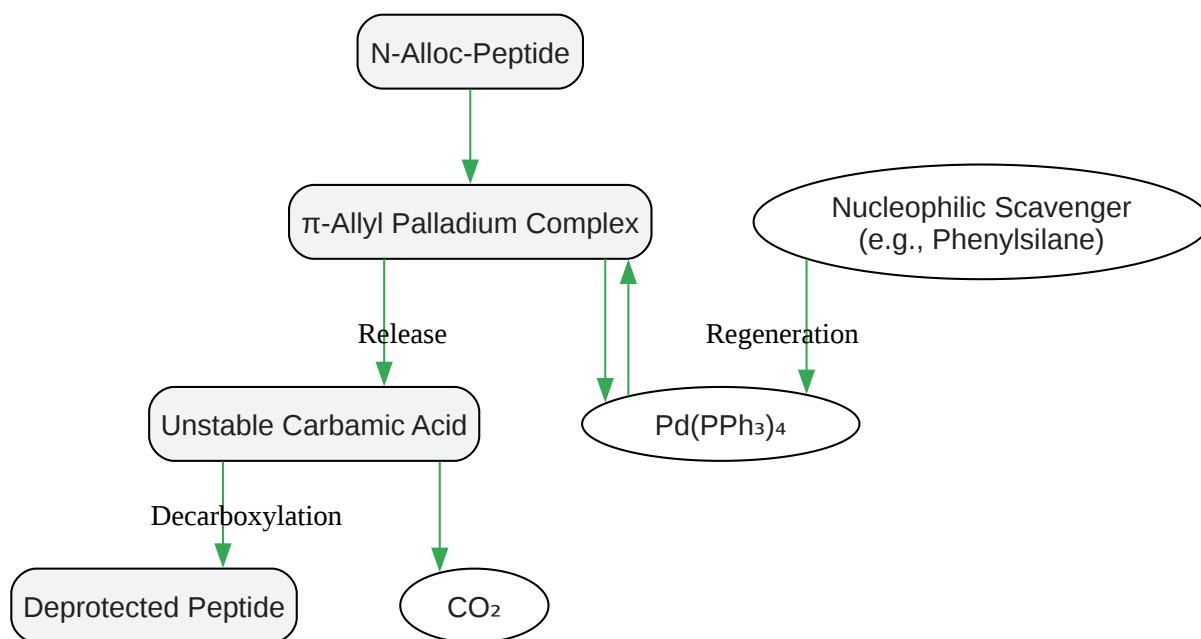
one fragment during the coupling reaction.

## Diagrams



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Caption: Synthetic workflow for N-Alloc-L-valyl-L-alanine.



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